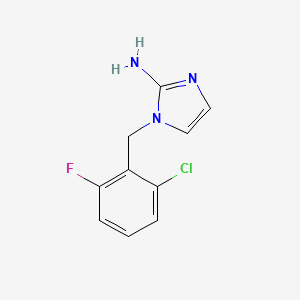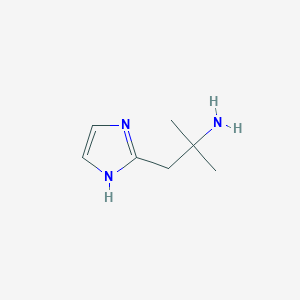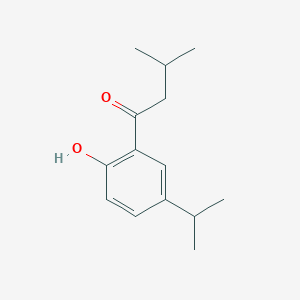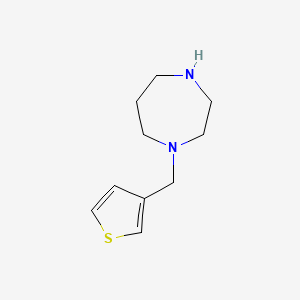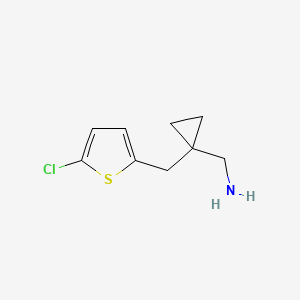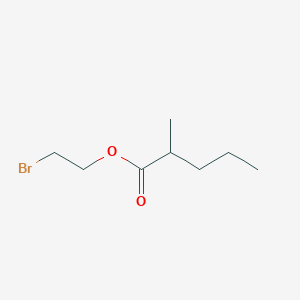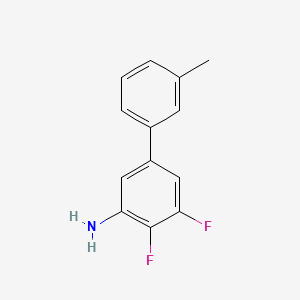
2,3-Difluoro-5-(3-methylphenyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Difluoro-5-(3-methylphenyl)aniline: is an aromatic amine compound characterized by the presence of two fluorine atoms and a methyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: One common method is the diazotization of 2,3-difluoroaniline followed by coupling with 3-methylphenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2,3-Difluoro-5-(3-methylphenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br2) or chlorinating agents can be used for halogenation reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
Chemistry: 2,3-Difluoro-5-(3-methylphenyl)aniline is used as a building block in organic synthesis, particularly in the preparation of fluorinated aromatic compounds. Its unique electronic properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates.
Medicine: The compound’s potential medicinal applications include its use in the development of anti-inflammatory and anticancer agents. Fluorinated aromatic compounds are known for their ability to interact with biological targets in unique ways, leading to improved therapeutic profiles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its incorporation into polymers and coatings can enhance their chemical resistance and thermal stability.
作用機序
The mechanism by which 2,3-Difluoro-5-(3-methylphenyl)aniline exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, leading to enhanced biological activity.
類似化合物との比較
2,3-Difluoroaniline: Lacks the 3-methylphenyl group, resulting in different chemical and biological properties.
3,5-Difluoroaniline: Has fluorine atoms in different positions, affecting its reactivity and applications.
2,3,4,5-Tetrafluoroaniline: Contains additional fluorine atoms, leading to increased electron-withdrawing effects and altered reactivity.
Uniqueness: 2,3-Difluoro-5-(3-methylphenyl)aniline is unique due to the specific positioning of its fluorine atoms and the presence of a methyl group
特性
分子式 |
C13H11F2N |
|---|---|
分子量 |
219.23 g/mol |
IUPAC名 |
2,3-difluoro-5-(3-methylphenyl)aniline |
InChI |
InChI=1S/C13H11F2N/c1-8-3-2-4-9(5-8)10-6-11(14)13(15)12(16)7-10/h2-7H,16H2,1H3 |
InChIキー |
HYPSOWSQOLFYSQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C(=C2)F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



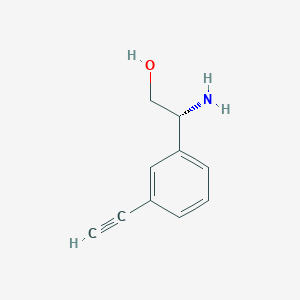

![3-(Benzo[d]thiazol-2-ylmethyl)azetidin-3-ol](/img/structure/B13621834.png)

